molecular formula C9H9Cl3O B8031383 1,2,3-Trichloro-4-propoxybenzene

1,2,3-Trichloro-4-propoxybenzene

Cat. No.: B8031383
M. Wt: 239.5 g/mol
InChI Key: IPABINWPGVDEPT-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-propoxybenzene is a chlorinated aromatic ether featuring a benzene ring substituted with three chlorine atoms at the 1, 2, and 3 positions and a propoxy group (-OCH₂CH₂CH₃) at the 4 position. Chlorinated aromatic compounds are widely used in industrial and agricultural sectors due to their stability, lipophilicity, and functional versatility .

Properties

IUPAC Name

1,2,3-trichloro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPABINWPGVDEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trichloro-4-propoxybenzene can be achieved through several methods. One common approach involves the reaction of 1,2,3-trichlorobenzene with propyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the propoxy group to attach to the benzene ring.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 1,2,3-trichlorobenzene is reacted with a propoxyboronic acid derivative in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Purification steps, such as distillation or recrystallization, are typically employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-4-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Trichloro-4-propoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4-propoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the propoxy group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

1,2,3-Trichlorobenzene (CAS 87-61-6)

  • Structure : Chlorine atoms at positions 1, 2, and 3 on the benzene ring.
  • Applications : Used as a reference material in laboratory settings .

1,3,5-Trichlorobenzene (CAS 108-70-3)

  • Structure : Chlorine atoms at positions 1, 3, and 5.
  • Properties : Symmetrical structure leads to higher thermal stability and distinct solubility profiles compared to 1,2,3-isomers.

1,2,3-Trichloro-4-propoxybenzene

  • Structure : Adds a propoxy group at position 4, altering electronic and steric properties.
  • Inferred Properties: Increased lipophilicity due to the propoxy group, enhancing solubility in organic solvents. Reduced volatility compared to non-ether analogs like 1,2,3-trichlorobenzene.

Substituted Trichlorobenzenes in Agrochemicals

Evidence highlights trichloro-substituted benzenes with diverse functional groups as pesticidal agents:

  • Tetrasul (1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene): A sulfur-containing derivative used as an acaricide .
  • Tetradifon (1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene): Features a sulfonyl group, enhancing persistence in environmental matrices .
Compound Substituents Key Functional Group Primary Use
This compound 1,2,3-Cl; 4-OPr Ether Hypothetical
1,2,3-Trichlorobenzene 1,2,3-Cl Halogen Laboratory use
Tetrasul 1,2,4-Cl; 5-(4-ClPhS) Thioether Pesticide

Comparison Insights :

  • The propoxy group in this compound may reduce bioactivity compared to thioether or sulfonyl groups in pesticides like tetrasul and tetradifon.

Physicochemical and Regulatory Considerations

  • Toxicity: Chlorinated benzenes are associated with hepatotoxicity and environmental persistence.
  • Regulatory Status : Trichlorobenzenes are regulated under REACH and EPA guidelines due to ecological risks. Substituted derivatives like tetrasul face restrictions in agricultural use .

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